BIA-3-335 free base

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

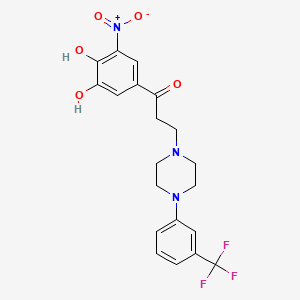

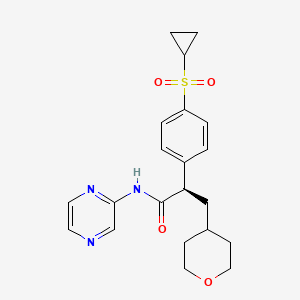

BIA-3-335 free base is a natural product found in Atractylodes with data available.

Applications De Recherche Scientifique

Kinetic and Structural Insights

BIA-3-335, identified as a potent inhibitor of catechol-O-methyltransferase (COMT), has significant implications in the pharmacological realm, particularly concerning the metabolism of catechol neurotransmitters and drugs like L-DOPA, used in Parkinson's disease treatment. Its kinetic properties were explored using recombinant rat soluble COMT, revealing BIA-3-335 as a reversible, tight-binding inhibitor displaying competitive and uncompetitive inhibitions toward substrate and co-substrate binding sites, respectively. The crystal structure of COMT in complex with BIA-3-335 unveiled the atomic interactions at the active site, providing a foundation for therapeutic applications by potentially enhancing L-DOPA efficacy in Parkinson's disease management (Bonifácio et al., 2002).

Bioelectrical Impedance Analysis

Bioelectrical impedance analysis (BIA) is a prominent technique in assessing body composition, leveraging the electrical properties of human tissues. Despite its extensive application in both healthy and patient populations, BIA faces challenges in standardization and quality control. The technique is adept at determining fat-free mass and total body water under specific conditions, provided that suitable equations and methodologies are employed. However, its application in subjects with abnormal hydration and electrolyte balances necessitates further validation and research (Kyle et al., 2004).

Catalysis and Chemical Synthesis

In the domain of catalysis and chemical synthesis, BIA-3-335 and related compounds contribute to developing novel methodologies for creating complex molecules. For example, the base-free Suzuki-type cross-coupling reaction utilizing triarylantimony diacetates and arylboronic acids in the presence of a palladium catalyst showcases the creation of biaryl derivatives. This reaction, applicable to a broad spectrum of arylboronic acids, emphasizes the potential of BIA-3-335 analogs in facilitating organic synthesis without relying on conventional bases, thereby offering a more sustainable and potentially less harmful approach (Yasuike et al., 2007).

Propriétés

Numéro CAS |

747401-28-1 |

|---|---|

Formule moléculaire |

C20H20F3N3O5 |

Poids moléculaire |

439.4 g/mol |

Nom IUPAC |

1-(3,4-dihydroxy-5-nitrophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-1-one |

InChI |

InChI=1S/C20H20F3N3O5/c21-20(22,23)14-2-1-3-15(12-14)25-8-6-24(7-9-25)5-4-17(27)13-10-16(26(30)31)19(29)18(28)11-13/h1-3,10-12,28-29H,4-9H2 |

Clé InChI |

KVIVJQWOYSWCCZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |

SMILES canonique |

C1CN(CCN1CCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1H-benzimidazol-2-ylmethyl(formyl)amino]benzoic acid](/img/structure/B3063625.png)

![carbamic acid, [(1S)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-1-(1H-indol-3-ylmethyl)-2-oxoethyl]-, phenylmethyl ester](/img/structure/B3063638.png)

![4-[2-(4-Phenyl-piperidin-1-yl)-ethoxy]-phenol](/img/structure/B3063696.png)